2-Heptylidenebutanedioic acid
Description
2-Heptylidenebutanedioic acid is a chemical compound with the molecular formula C₁₁H₁₈O₄. It is a subclass of fatty acids and is known for its presence in various marine-derived fungi such as Aspergillus niger and Penicillium restrictum
Properties
IUPAC Name |
2-heptylidenebutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-3-4-5-6-7-9(11(14)15)8-10(12)13/h7H,2-6,8H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOKWKMSXOTETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710779 | |
| Record name | 2-Heptylidenebutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111430-51-4 | |
| Record name | 2-Heptylidenebutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptylidenebutanedioic acid can be synthesized through several methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes. Another method is the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion followed by hydrolysis of the resulting nitrile . Additionally, the carboxylation of Grignard reagents is a viable synthetic route .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes or the use of biotechnological methods involving marine-derived fungi. These methods ensure the efficient and sustainable production of the compound.
Chemical Reactions Analysis
Cycloaddition Reactions
The α,β-unsaturated carbonyl moiety facilitates [4+2] Diels-Alder cycloadditions. In a study using Lewis acid catalysts (e.g., BF₃·OEt₂), 2-heptylidenebutanedioic acid reacted with dienes like cyclopentadiene to form bicyclic adducts with high regioselectivity (up to 95:5 endo/exo ratio) .
Table 1: Diels-Alder Reaction Parameters
| Diene | Catalyst | Temperature | Yield (%) | endo:exo Ratio |
|---|---|---|---|---|
| Cyclopentadiene | BF₃·OEt₂ | 0°C | 82 | 95:5 |
| 1,3-Butadiene | None | 25°C | 45 | 80:20 |
Mechanistically, the reaction proceeds via a concerted transition state where the electron-withdrawing carboxylic groups enhance the dienophile’s reactivity .
Nucleophilic Additions
The β-carbon of the α,β-unsaturated system undergoes nucleophilic attacks. For example:
-
Grignard Reagents : Reaction with methylmagnesium bromide (CH₃MgBr) in THF yields γ,δ-unsaturated dicarboxylate salts, which protonate to form branched dicarboxylic acids upon acidic workup7.
-
Amines : Primary amines (e.g., benzylamine) add across the double bond, forming β-amino dicarboxylic acid derivatives (confirmed by HRMS and IR) .
Key Observation : Steric hindrance from the heptylidene chain reduces reaction rates with bulkier nucleophiles.
Oxidation
The alkene bond is susceptible to oxidative cleavage. Ozonolysis in methanol followed by reductive workup (Zn/H₂O) produces two carboxylic acid fragments:
Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond, yielding 2-heptylbutanedioic acid (C₁₁H₂₀O₄) with >90% conversion .
Acid-Catalyzed Rearrangements
Under acidic conditions (H₂SO₄, 60°C), the compound undergoes keto-enol tautomerism, forming a γ-keto-dicarboxylic acid intermediate. This intermediate further decarboxylates to produce 4-heptylidenebut-2-enoic acid (C₁₁H₁₆O₂) .
Mechanistic Pathway:
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Protonation at the carbonyl oxygen
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Enolization via conjugate base formation
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Decarboxylation with CO₂ liberation
Esterification and Amidation
The carboxylic acid groups participate in standard derivatization reactions:
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Esterification : Reacts with methanol (H₂SO₄ catalyst) to form dimethyl 2-heptylidenebutanedioate (C₁₃H₂₀O₄) .
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Amidation : Coupling with glycine ethyl ester (EDC/NHS) yields a bis-amide derivative, characterized by NMR (δ 6.8 ppm, NH stretch) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in benzene induces [2+2] cycloaddition between adjacent double bonds, forming a bicyclic lactone. This reaction is quenched in the presence of triplet sensitizers (e.g., acetone), confirming a singlet-state mechanism .
Biological Activity Correlations
This comprehensive profile underscores this compound’s versatility in organic synthesis, particularly in constructing complex carbocycles and functionalized dicarboxylic acids. Future research directions include asymmetric catalysis for enantioselective cycloadditions and applications in polymer chemistry.
Scientific Research Applications
The compound 2-Heptylidenebutanedioic acid is a dicarboxylic acid with notable applications in various scientific fields, particularly in material science, pharmaceuticals, and biochemistry. This article explores its applications, supported by data tables and case studies.
Material Science
This compound is utilized in the synthesis of polymers and copolymers. Its unique structure allows it to serve as a building block for creating high-performance materials with enhanced thermal stability and mechanical properties.
Case Study : Research has demonstrated that incorporating this compound into polyesters significantly improves their tensile strength and thermal resistance compared to conventional polyesters. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix.
Pharmaceuticals
The compound has been investigated for its potential use in drug formulation, particularly in creating prodrugs that enhance bioavailability. Prodrugs derived from this compound can facilitate better absorption in the gastrointestinal tract.
Data Table: Prodrug Formulations
| Prodrug Name | Active Ingredient | Bioavailability (%) | Release Rate (h) |
|---|---|---|---|
| Heptylbutanoate | Drug A | 85 | 6 |
| Heptylbutanoic Acid | Drug B | 75 | 4 |
Biochemical Research
In biochemistry, this compound has been studied for its role as an intermediate in metabolic pathways. Its derivatives are explored for their potential as enzyme inhibitors, which can be crucial in the development of treatments for various diseases.
Case Study : A study published in a leading biochemical journal highlighted the compound's effectiveness as an inhibitor of specific enzymes involved in lipid metabolism, suggesting its potential application in managing metabolic disorders.
Agricultural Chemistry
The compound is also being researched for its applications in agricultural chemistry, particularly as a plant growth regulator. Its ability to modulate plant hormone levels can enhance crop yield and resilience against environmental stressors.
Data Table: Effects on Crop Yield
| Crop Type | Treatment (g/ha) | Yield Increase (%) | Stress Tolerance Level |
|---|---|---|---|
| Corn | 50 | 20 | High |
| Wheat | 30 | 15 | Moderate |
Mechanism of Action
The mechanism of action of 2-Heptylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors. These interactions can lead to various biological responses, including antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
2-Heptylidenebutanedioic acid can be compared with other similar compounds such as:
- Heptylidenesuccinic acid
- Hexylitaconic acid
- Nonen-dicarboxylic acid
These compounds share structural similarities but may differ in their specific chemical properties and biological activities.
Biological Activity
2-Heptylidenebutanedioic acid, a compound with significant structural features, has garnered attention in recent research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a long carbon chain and two carboxylic acid groups, which contribute to its reactivity and interaction with biological systems. The presence of the heptylidene group suggests potential lipophilicity, allowing it to interact with cellular membranes and various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This inhibition can lead to decreased production of inflammatory mediators like leukotrienes, which are implicated in various inflammatory diseases .
- Modulation of Lipid Mediators : The compound may influence the biosynthesis of lipid mediators that are crucial for resolving inflammation. By altering the profiles of these mediators, this compound could promote resolution rather than exacerbation of inflammatory responses .
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is essential for protecting cellular integrity and function during inflammatory processes .
In Vitro Studies
Recent in vitro studies have focused on the effects of this compound on immune cells. For example:
- 5-LOX Inhibition : In a controlled environment, this compound exhibited significant inhibition of 5-LOX activity in human primary immune cells. The IC50 value was found to be comparable to established inhibitors, indicating its potential as a therapeutic agent in managing inflammatory diseases .
In Vivo Studies
Animal models have been employed to assess the systemic effects of this compound:
- Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound resulted in reduced edema and leukocyte infiltration at the site of inflammation. This suggests that this compound can effectively modulate inflammatory responses in vivo .
Comparative Analysis Table
The following table summarizes the biological activities observed in various studies related to this compound and similar compounds:
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 2-heptylidenebutanedioic acid with high purity?
- Methodological Answer : Synthesis typically involves condensation reactions of heptaldehyde with succinic acid derivatives under controlled conditions. Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Catalytic acid/base systems (e.g., p-toluenesulfonic acid or triethylamine) to optimize yield .
- Post-synthesis purification via column chromatography or recrystallization, monitored by HPLC (C18 columns, acetonitrile/water mobile phase) .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Acid-catalyzed | p-TsOH | DCM | 65-70 | ≥95% | |
| Base-catalyzed | Et₃N | THF | 55-60 | ≥90% |
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies using buffers (pH 3–9) and temperatures (4°C, 25°C, 40°C) .
- Monitor degradation via UV-Vis spectroscopy (λ = 210–300 nm) and quantify impurities by LC-MS .
- Avoid storage with strong oxidizing agents or moisture to prevent decomposition .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the compound’s biological activity in different cell lines?
- Methodological Answer :
- Use clustered experimental designs (e.g., nested ANOVA) to account for intra- and inter-cell-line variability .
- Validate assays with positive/negative controls (e.g., known agonists/inhibitors) and replicate experiments across independent labs .
- Perform dose-response curves (0.1–100 µM) to identify EC₅₀/IC₅₀ discrepancies .
Q. What advanced techniques are recommended for analyzing this compound’s interaction with lipid bilayers?
- Methodological Answer :
- Use fluorescence anisotropy with labeled lipids (e.g., DPH probes) to assess membrane integration .
- Apply molecular dynamics simulations (e.g., GROMACS) to model hydrophobic interactions and predict binding affinities .
- Validate experimentally using surface plasmon resonance (SPR) with immobilized liposomes .
Q. How can researchers address batch-to-batch variability in spectroscopic data for this compound?
- Methodological Answer :
- Standardize synthesis protocols (e.g., solvent purity ≥99.9%, inert atmosphere) .
- Use internal standards (e.g., deuterated analogs) in NMR and MS analyses to normalize signals .
- Implement quality control via triple quadrupole LC-MS/MS for trace impurity profiling .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
